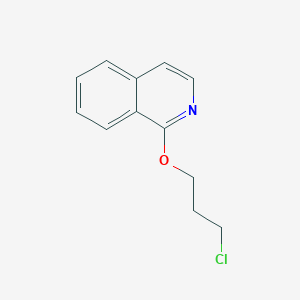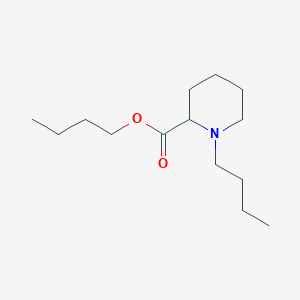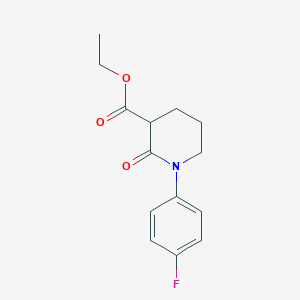![molecular formula C17H13BrClN3O B13884573 2-[3-(3-Bromo-6-chloropyridin-2-yl)oxyazetidin-1-yl]quinoline](/img/structure/B13884573.png)
2-[3-(3-Bromo-6-chloropyridin-2-yl)oxyazetidin-1-yl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(3-Bromo-6-chloropyridin-2-yl)oxyazetidin-1-yl]quinoline is a complex organic compound that features a quinoline core linked to an azetidine ring, which is further substituted with a 3-bromo-6-chloropyridin-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-Bromo-6-chloropyridin-2-yl)oxyazetidin-1-yl]quinoline typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Substitution with Pyridine Derivative: The azetidine ring is then reacted with 3-bromo-6-chloropyridine under conditions that facilitate nucleophilic substitution.
Coupling with Quinoline: The final step involves coupling the substituted azetidine with quinoline, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core.
Reduction: Reduction reactions can be performed on the azetidine ring or the pyridine substituent.
Substitution: The bromine and chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
科学的研究の応用
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or infectious diseases.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Research: It can serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
作用機序
The mechanism of action of 2-[3-(3-Bromo-6-chloropyridin-2-yl)oxyazetidin-1-yl]quinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of protein-protein interactions.
類似化合物との比較
Similar Compounds
- 3-(3-Bromo-6-chloropyridin-2-yl)-1,1,1-trifluoropropan-2-one
- 3-Bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides
Uniqueness
2-[3-(3-Bromo-6-chloropyridin-2-yl)oxyazetidin-1-yl]quinoline is unique due to its combination of a quinoline core with an azetidine ring and a substituted pyridine group
特性
分子式 |
C17H13BrClN3O |
|---|---|
分子量 |
390.7 g/mol |
IUPAC名 |
2-[3-(3-bromo-6-chloropyridin-2-yl)oxyazetidin-1-yl]quinoline |
InChI |
InChI=1S/C17H13BrClN3O/c18-13-6-7-15(19)21-17(13)23-12-9-22(10-12)16-8-5-11-3-1-2-4-14(11)20-16/h1-8,12H,9-10H2 |
InChIキー |
QRAAHESVJNFGOO-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1C2=NC3=CC=CC=C3C=C2)OC4=C(C=CC(=N4)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-phenyl-N-(4-triphenylsilylphenyl)-4-[4-(N-(4-triphenylsilylphenyl)anilino)phenyl]aniline](/img/structure/B13884502.png)
![ethyl (1R,2R,5S)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate;dihydrochloride](/img/structure/B13884504.png)
![Ethyl 4-[4-(acetylamino)-3-nitrophenoxy]-2,2-dimethylbutanoate](/img/structure/B13884511.png)
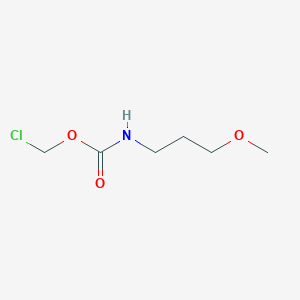
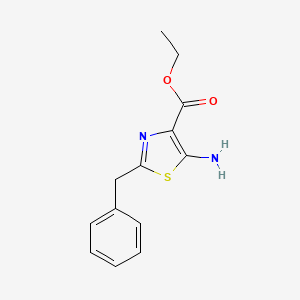
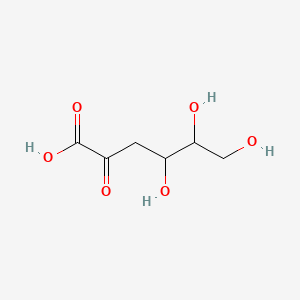
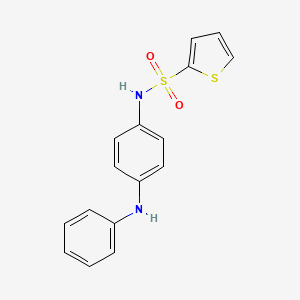
![1-[2-(bromomethyl)-4-chlorophenyl]-1H-1,2,4-Triazole](/img/structure/B13884534.png)
![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methylbenzoate](/img/structure/B13884538.png)
